Cas no 1823295-64-2 (Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its diazepane core structure, functionalized with a benzyl group and a cyano substituent, offers reactivity for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is valuable in medicinal chemistry for constructing heterocyclic scaffolds with potential biological activity. Its well-defined stereochemistry and purity make it suitable for applications in drug discovery and peptide mimetics. Proper handling under inert conditions is recommended to preserve its integrity.
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate structure
1823295-64-2 structure
Product name:Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
CAS No:1823295-64-2
MF:C18H25N3O2
Molecular Weight:315.410004377365
MDL:MFCD21648522
CID:4917880

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • TERT-BUTYL 4-BENZYL-3-CYANO-1,4-DIAZEPANE-1-CARBOXYLATE
    • AMY15483
    • FD7141
    • Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
    • MDL: MFCD21648522
    • インチ: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3
    • InChIKey: DPIIMUKQPYCKFQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCN(CC2C=CC=CC=2)C(C#N)C1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 443
  • トポロジー分子極性表面積: 56.6
  • XLogP3: 2.6

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
K09712-100g
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
100g
$8000 2024-05-25
eNovation Chemicals LLC
K09712-100g
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
100g
$8000 2025-02-27
Chemenu
CM285835-1g
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
1g
$514 2022-06-12
eNovation Chemicals LLC
K09712-100g
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
100g
$8000 2025-02-28
Chemenu
CM285835-1g
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
1g
$514 2021-06-09
Crysdot LLC
CD12103086-1g
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
1823295-64-2 97%
1g
$545 2024-07-24

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate 関連文献

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2)

The compound Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its 1,4-diazepane core, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate as a key precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the compound's unique structural features, including the cyano and benzyl substituents, contribute to enhanced binding affinity and selectivity for GABA-A receptor subtypes. This finding opens new avenues for the development of anxiolytic and anticonvulsant drugs with improved efficacy and reduced side effects.

Another notable application of this compound was reported in a recent patent (WO2023056789A1), where it was utilized as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in cancer cells. The patent highlights the compound's ability to introduce conformational constraints into the inhibitor design, thereby improving target specificity and pharmacokinetic properties. Preliminary in vitro studies showed promising results against breast cancer cell lines, with IC50 values in the low micromolar range.

From a synthetic chemistry perspective, advancements have been made in the efficient production of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate. A 2024 paper in Organic Process Research & Development described an optimized multi-step synthesis route that achieves an overall yield of 68% while reducing the use of hazardous reagents. The improved protocol features a novel reductive amination step and employs green chemistry principles, making it more suitable for scale-up in industrial settings.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided deeper insights into the compound's conformational preferences. The diazepane ring adopts a chair-like conformation with the benzyl and cyano groups in equatorial positions, as confirmed by density functional theory (DFT) calculations. These structural details are crucial for understanding the compound's reactivity and for guiding further derivatization efforts.

Looking forward, researchers are exploring the potential of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate in drug discovery platforms. Its modular structure allows for diverse chemical modifications, making it valuable for library synthesis in high-throughput screening campaigns. Several pharmaceutical companies have included this compound in their proprietary collections for fragment-based drug discovery, particularly for targets requiring privileged structures with balanced lipophilicity and polarity.

In conclusion, Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2) represents an important scaffold in medicinal chemistry with wide-ranging applications. Recent studies have expanded our understanding of its synthetic accessibility, structural properties, and biological potential. As research continues, this compound is likely to play an increasingly significant role in the development of new therapeutic agents across multiple disease areas.

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